1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(2,5-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-3-4-12(2)14(9-11)18-15(20)10-19-7-5-13(6-8-19)16(17)21/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMGCZGGAKDLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-dimethylaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then reacted with a piperidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and pH conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Synthetic Routes
The synthesis of 1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multi-step processes starting from 2,5-dimethylaniline. The following steps outline a common synthetic route:
- Formation of Amide : React 2,5-dimethylaniline with an acylating agent to form the corresponding amide.
- Piperidine Derivative Reaction : The amide is then reacted with a piperidine derivative under controlled conditions.
- Reaction Conditions : Common solvents include dichloromethane or ethanol, and catalysts like triethylamine or pyridine are often used to facilitate the reaction .
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactivity profile:
- Reagent in Organic Synthesis : The compound can participate in oxidation and reduction reactions, making it useful for generating derivatives with varied functional groups .
Biology
In biological research, this compound has been employed to study enzyme activities and receptor interactions:
- Biological Probes : It acts as a probe to investigate specific enzyme activities, aiding in understanding metabolic pathways and drug interactions .
Medicine
The compound shows potential therapeutic applications:
- Pharmaceutical Development : It is being explored as an intermediate for synthesizing pharmaceutical agents with analgesic, anti-inflammatory, or antimicrobial properties .
Industry
In industrial applications, this compound is used in the development of new materials:
- Material Science : It contributes to the formulation of polymers and coatings and serves as an additive in various industrial processes .
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to this compound. For instance:
- Inhibitory Effects on Cancer Cell Lines : A study found that derivatives of this compound exhibited significant growth-inhibitory effects on multiple cancer cell lines (e.g., HT29), demonstrating potential as anticancer agents .
Enzyme Interaction Studies
The compound has also been used to explore enzyme interactions:
Mechanism of Action
The mechanism of action of 1-(2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride (CAS: 1351630-57-3)
- Key Differences :
- The phenyl substituent is 2,4-dimethyl instead of 2,5-dimethyl, altering steric and electronic properties.
- The piperidine moiety is substituted with a carboxylic acid hydrochloride instead of a carboxamide.
- Physicochemical Properties :
- Molecular formula: C₁₆H₂₃ClN₂O₃ (vs. hypothetical C₁₆H₂₂N₃O₂ for the main compound).
- Molecular weight: 326.82 g/mol (vs. ~298.37 g/mol for the main compound).
- The carboxylic acid hydrochloride form likely reduces membrane permeability compared to the carboxamide derivative but may improve crystallinity for formulation .
- Availability : Discontinued commercially, limiting experimental validation .
Functional Analog: 1-{2-[3-(2,5-Dimethylphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}piperidine-4-carboxamide (ZINC000036342583)
- Key Differences :
- Incorporates a pyrazole ring and 4-ethoxyphenyl group , increasing structural complexity.
- The extended structure may enhance target selectivity but reduce metabolic stability.
- Functional Data :
Data Tables
Research Findings
- Functional Group Impact : The carboxamide moiety in the main compound likely improves solubility and oral bioavailability over the carboxylic acid hydrochloride derivative, which is critical for in vivo efficacy .
- Binding Affinity : The pyrazole-containing analog (ZINC000036342583) demonstrates superior docking scores, suggesting that bulky substituents enhance binding but may complicate synthesis and pharmacokinetics .
Notes
- Limitations : Direct pharmacological data for the main compound is absent in the provided evidence; comparisons rely on structural analogs.
- Synthetic Feasibility : The carboxamide group simplifies synthesis compared to radiolabeled agents like PLUVICTO® (), which require specialized facilities .
- Future Directions : Prioritize substituent optimization (e.g., 2,5-dimethyl vs. 2,4-dimethyl) and functional group tuning (carboxamide vs. pyrazole) to balance affinity and drug-likeness.
Q & A
Q. Advanced
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS (t1/2 calculation) .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Structural tweaks : Introduce fluorine atoms or methyl groups to block metabolic hot spots (e.g., benzylic positions) .
How to evaluate synergistic effects with existing therapeutics?
Q. Advanced
- Checkerboard assays : Test combinations with standard drugs (e.g., cisplatin) in 96-well plates, calculating fractional inhibitory concentration (FIC) indices .
- Isobologram analysis : Determine additive, synergistic, or antagonistic effects using CompuSyn software .
- Pathway mapping : Use RNA-seq to identify co-targeted signaling nodes (e.g., PI3K/AKT) .
What crystallographic challenges arise in determining its 3D structure?
Q. Advanced
- Crystal growth : Optimize solvent evaporation (e.g., methanol/water mixtures) or vapor diffusion for single crystals .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction from flexible piperidine rings .
- Refinement : Apply SHELXL with restraints for disordered substituents (R-factor <0.05) .
What toxicology protocols are recommended for early-stage development?
Q. Advanced
- In vitro cytotoxicity : Screen against normal cell lines (e.g., HEK293) with Alamar Blue assays (IC50 >100 µM desirable) .
- Genotoxicity : Conduct Ames tests (Salmonella strains TA98/TA100) with/without metabolic activation (S9 fraction) .
- hERG inhibition : Patch-clamp assays assess cardiac risk (IC50 >10 µM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
